![molecular formula C12H8N4O2S2 B5628270 N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)

N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

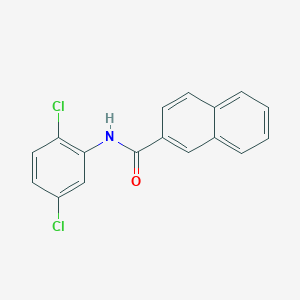

The synthesis of related compounds often involves the coupling of amine groups with carbonyl compounds followed by reactions with sulfur-containing reagents to introduce the thioamide functionality. For example, Aleksandrov et al. (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide. This procedure highlights the general methodology that could be adapted for synthesizing N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide, showcasing the importance of sulfurization and specific functional group interactions (Aleksandrov & El’chaninov, 2017).

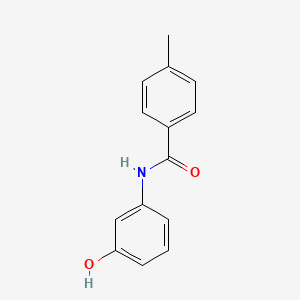

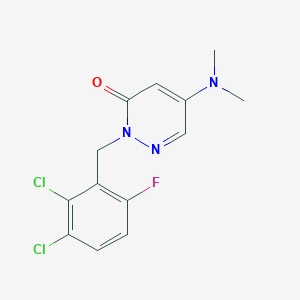

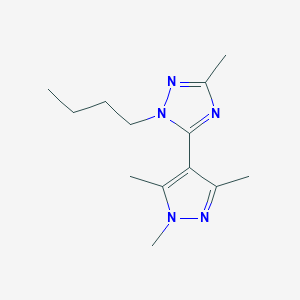

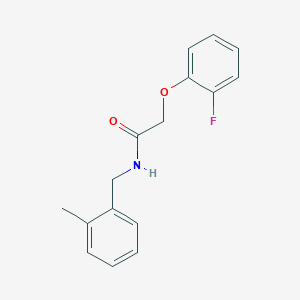

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide often involves intricate arrangements of rings and functional groups, contributing to their reactivity and physical properties. Techniques such as X-ray crystallography are pivotal in elucidating these structures, as demonstrated by Saeed et al. (2010), who determined the crystal structure of a related compound, providing insights into the molecular geometry and intramolecular interactions critical for understanding the behavior of N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

The chemical reactions and properties of N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide can be inferred from studies on related compounds. For instance, compounds containing benzothiazole units exhibit reactivity towards electrophilic substitution, as well as interactions with various reagents to form new chemical entities. The work by Aleksandrov et al. (2021) on the reactivity of benzothiazole derivatives provides valuable insights into potential reactions that N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide might undergo, such as nitration, bromination, and acylation (Aleksandrov et al., 2021).

Physical Properties Analysis

The physical properties of compounds like N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide, including melting points, solubility, and crystal structure, are crucial for their handling and application in various domains. Hu et al. (2016) explored the corrosion inhibiting effects of benzothiazole derivatives, shedding light on the physical interactions between these molecules and metal surfaces, which may parallel the surface activity characteristics of N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide (Hu et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties of N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide, such as reactivity patterns, stability under various conditions, and interaction with other chemical entities, is essential. Studies on similar compounds, like those conducted by Adhami et al. (2014), which explored the synthesis, characterization, and cytotoxic activity of thiadiazolopyridine benzamide derivatives, provide a foundation for predicting the chemical behavior of N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide, especially in terms of its potential bioactivity and interaction with biological targets (Adhami et al., 2014).

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2S2/c17-11(9-5-2-6-18-9)14-12(19)13-7-3-1-4-8-10(7)16-20-15-8/h1-6H,(H2,13,14,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGUILKQEPPSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=S)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5628190.png)

![3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5628195.png)

![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5628198.png)

![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)

![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5628294.png)